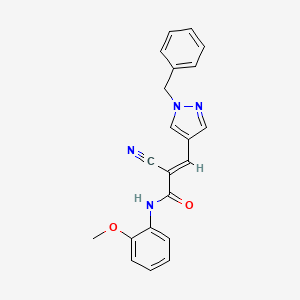
4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dichlorostyryl)-2-(ethylsulfanyl)-6,6-dimethyl-1,6-dihydropyrimidine (4-DESDDP) is an organic compound, which belongs to the class of heterocyclic compounds. It is a cyclic compound that contains both a sulfur and a chlorine atom, and is a derivative of pyrimidine. 4-DESDDP is a colorless solid that has a melting point of 165-167°C and is soluble in chloroform and methanol.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis and Properties: Research has delved into the synthesis and characterization of dihydropyrimidine derivatives, highlighting their wide range of potential applications due to their structural diversity and biological relevance. These compounds have been utilized in various synthetic organic chemistry and pharmaceutical research, serving as a main skeleton in many drugs due to their presence in biological systems (Sohal, 2021).
Biological and Electrochemical Activity
- Biological and Electrochemical Activity: The review of chemistry and properties of related compounds such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, presents a comprehensive overview of their preparation, properties, and complex compounds. These studies shed light on the significant spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities of these compounds, pointing out areas of potential scientific interest and investigation for unknown analogues (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity and Mechanisms
- Antioxidant Capacity and Reaction Pathways: Investigations into the ABTS/PP decolorization assay of antioxidant capacity have elucidated the reaction pathways underlying this assay, providing insights into the specific reactions of antioxidants. These findings contribute to understanding the total antioxidant capacity and highlight the necessity for further investigation to clarify the roles and mechanisms of antioxidants in various systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Hybrid Catalysts in Synthesis
- Hybrid Catalysts in Synthetic Applications: The importance of hybrid catalysts toward the synthesis of pyranopyrimidine scaffolds has been highlighted, covering all synthetic pathways employed for their development. This review focuses on the use of various catalysts for the synthesis of these compounds, emphasizing the broad applicability and potential for creating lead molecules in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
6-[(E)-2-(2,6-dichlorophenyl)ethenyl]-2-ethylsulfanyl-4,4-dimethyl-1H-pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2S/c1-4-21-15-19-11(10-16(2,3)20-15)8-9-12-13(17)6-5-7-14(12)18/h5-10H,4H2,1-3H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLCTSSFMBERGL-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(C=C(N1)C=CC2=C(C=CC=C2Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NC(C=C(N1)/C=C/C2=C(C=CC=C2Cl)Cl)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)






![(Z)-ethyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2771164.png)
![4-Chloro-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2771166.png)

![3-(3-methoxypropyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2771170.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2771172.png)
